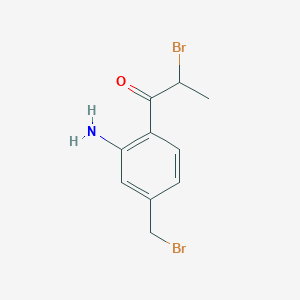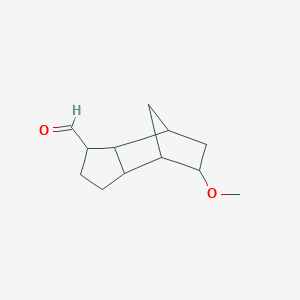
2,2-Dichlorophenylacetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorophenylacetic acid ethyl ester is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2-position, and the carboxylic acid group is esterified with ethanol . This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dichlorophenylacetic acid ethyl ester can be synthesized through the esterification of 2,2-dichlorophenylacetic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and ethanol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion of the starting materials to the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichlorophenylacetic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2-Dichlorophenylacetic acid and ethanol.
Reduction: 2,2-Dichlorophenylethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dichlorophenylacetic acid ethyl ester is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The ester is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-dichlorophenylacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release 2,2-dichlorophenylacetic acid, which may act as an inhibitor or modulator of enzyme activity . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichlorophenylacetic acid ethyl ester
- Ethyl 2,2-dichloro-2-phenylacetate
- α,α-Dichlorobenzeneacetic acid ethyl ester
Uniqueness
2,2-Dichlorophenylacetic acid ethyl ester is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Propriétés
Formule moléculaire |
C10H12Cl2O2 |
|---|---|
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
ethyl 2-(6,6-dichlorocyclohexa-2,4-dien-1-yl)acetate |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-14-9(13)7-8-5-3-4-6-10(8,11)12/h3-6,8H,2,7H2,1H3 |
Clé InChI |
WQUBJDPAEGDKFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1C=CC=CC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)










![(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate](/img/structure/B14064431.png)

